2-(4-tert-Butylphenyl)ethanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5319. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

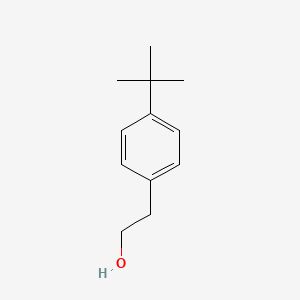

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGMMENPUKHODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202384 | |

| Record name | Phenethyl alcohol, p-(tert-butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5406-86-0 | |

| Record name | 4-(1,1-Dimethylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5406-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5406-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl alcohol, p-(tert-butyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5406-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TERT-BUTYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AES74I7NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Side Chain Formation:

Reduction of a Ketone: The most common precursor, 4'-tert-butylacetophenone, is reduced to the alcohol. With hydride reagents like sodium borohydride, the mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically by the solvent or during an acidic workup) to yield the final alcohol.

Catalytic Transfer Hydrogenation: The mechanism is more complex, involving a catalytic cycle. For a ruthenium-based catalyst, the cycle typically starts with the formation of a ruthenium hydride species from the hydrogen donor (e.g., isopropanol (B130326) or formic acid). The ketone coordinates to the metal center, and the hydride is then transferred to the carbonyl carbon within the coordination sphere, forming the alcohol product and regenerating the catalyst. researchgate.net

Kinetic Studies of Synthesis Reactions

Kinetic analysis provides quantitative insight into reaction rates and helps optimize conditions. While specific kinetic data for every step in the synthesis of 2-(4-tert-butylphenyl)ethanol is not always available, studies on analogous reactions provide valuable information.

Friedel-Crafts Reactions: The rate of Friedel-Crafts reactions is influenced by the nature of the substrate, catalyst, and temperature. Activating groups on the aromatic ring increase the reaction rate, while deactivating groups decrease it. alexandonian.com Kinetic studies on related acylation reactions show that the choice of catalyst and reaction conditions significantly affects the conversion rate. researchgate.net

Ester and Amide Formation: Kinetic studies on the zirconium-catalyzed esterification of phenylacetic acids (a potential precursor) show that reaction rates are sensitive to catalyst loading and the presence of water. nih.govacs.org While some catalysts are moisture-tolerant, excess water can quench the catalytic activity. nih.gov

Reduction Reactions: The kinetics of reduction can vary widely. The rate of hydride reduction is typically fast. For catalytic transfer hydrogenation, the rate is dependent on catalyst loading, temperature, and the nature of both the substrate and the hydrogen donor. rsc.org Kinetic profiles often show an initial rapid phase followed by a slower approach to full conversion. nih.gov

Table 2: Kinetic Parameters for a Related Esterification Reaction

Reaction Catalyst Substrates Key Kinetic Finding Reference Esterification Zr(Cp)₂(CF₃SO₃)₂·THF Benzoic Acid + 2-Phenylethanol (B73330) Catalyst is moisture-stable with up to 50 molar equivalents of water relative to zirconium. alexandonian.com Esterification Zr(Cp)₂(CF₃SO₃)₂·THF Methyl ester-substituted phenylacetic acid Catalyst preferentially mediates esterification over transesterification, allowing selective synthesis. Carboxylic Acid Reduction Tungsten Enzyme (AORAa) Benzoate, Phenylacetate Reaction with H₂ shows an initial burst phase, indicating complex enzyme kinetics.

Influence of Reaction Conditions on Product Distribution

Reaction conditions are paramount in directing the outcome of the synthesis, particularly in achieving the desired regioselectivity and maximizing yield.

Regioselectivity in Friedel-Crafts Reactions: In the initial alkylation or acylation step, achieving the correct para-substitution is essential. The tert-butyl group is an ortho-, para-director. However, due to the significant steric hindrance of the bulky tert-butyl group, the para-substituted product is strongly favored over the ortho-product. alexandonian.com Reaction temperature can also influence product distribution; in some reversible Friedel-Crafts alkylations, higher temperatures can favor the thermodynamically more stable meta or para product. acs.org The choice of catalyst and solvent can also impact the ortho/para ratio. researchgate.net

Table 3: Influence of Reaction Conditions on Product Distribution

Reaction Condition Varied Observation Reference Friedel-Crafts Acylation of Anisole Acylating Reagent Acetyl chloride gives only para-product; bromoacetyl bromide gives both ortho- and para-products. libretexts.org Friedel-Crafts Alkylation of Mesitylene Temperature Yield increased from 29% at 80°C to 86% at 110°C, then decreased to 77% at 120°C due to side reactions. youtube.com Transfer Hydrogenation of Acetophenones Substituent on Phenyl Ring Electron-donating groups (like tert-butyl) can exhibit lower catalytic activity compared to electron-withdrawing groups. acs.org Ethylene Oligomerization / Friedel-Crafts Alkylation Al/Ni Catalyst Ratio An optimal ratio exists for maximizing catalytic activity; higher ratios can lead to deactivation. rsc.org

Biological Activity and Pharmacological Relevance

Reported Biological Activities of 2-(4-tert-Butylphenyl)ethanol

The biological activities of this compound and its derivatives have been a subject of scientific investigation, particularly concerning their antioxidant and anti-inflammatory effects.

While direct studies on the antioxidant capacity of this compound are not extensively documented, research on structurally related compounds provides significant insights. Phenolic compounds, in general, are known for their antioxidant capabilities. The related compound, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has demonstrated notable antioxidant activity in various standard assays. thaiscience.infonih.gov In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, pure 2,4-DTBP showed a maximum scavenging activity of 86.4% at a concentration of 1000 µg/ml, with an IC50 value of 60 µg/ml. thaiscience.info Similarly, in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, it exhibited a maximum radical scavenging activity of 89.4% at 1000 µg/ml, with an IC50 value of 17 µg/ml. thaiscience.info Another study confirmed its ability to scavenge ABTS radical anions in a dose-dependent manner. nih.gov

Table 1: Antioxidant Activity of the Structurally Related Compound 2,4-di-tert-butylphenol (2,4-DTBP)

| Assay | Concentration | Result | IC50 Value |

| DPPH Radical Scavenging | 1000 µg/ml | 86.4% scavenging | 60 µg/ml |

| ABTS Radical Scavenging | 1000 µg/ml | 89.4% scavenging | 17 µg/ml |

| Metal Chelating | 1000 µg/ml | 85.0% activity | 20 µg/ml |

Data sourced from a study on 2,4-DTBP isolated from endophytic Streptomyces KCA-1. thaiscience.info

The anti-inflammatory potential of molecules containing the 4-tert-butylphenyl moiety has been demonstrated. A notable example is the salicylic (B10762653) acid derivative 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), which has shown significant anti-inflammatory activity. nih.gov In studies using lipopolysaccharide (LPS)-stimulated mouse macrophage models, 4-TBPS was found to decrease nitric oxide production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov

Furthermore, 4-TBPS significantly inhibited the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism for this activity was linked to the downregulation of the NF-κB pathway, as 4-TBPS potently inhibited the translocation of nuclear factor-κB (NF-κB) into the nucleus. nih.gov Thiazolidine derivatives that incorporate a 4-tert-butylphenyl group have also been noted for their anti-inflammatory effects, which include the inhibition of nitric oxide production in inflammatory models.

Table 2: Anti-inflammatory Effects of the Related Compound 4-tert-butylphenyl salicylate (4-TBPS) in LPS-Stimulated Macrophages

| Biomarker | Effect | Pathway Implicated |

| Nitric Oxide (NO) | Production decreased | Inflammatory Response |

| iNOS | Expression reduced | NF-κB Pathway |

| COX-2 | Expression reduced | NF-κB Pathway |

| TNF-α | Production inhibited | Cytokine Release |

| IL-1β | Production inhibited | Cytokine Release |

| IL-6 | Production inhibited | Cytokine Release |

Data sourced from a study investigating the anti-inflammatory function of 4-TBPS. nih.gov

Investigation of Potential Biological Mechanisms

Understanding the mechanisms through which this compound exerts its effects involves examining its interactions with cellular components, receptors, and enzymes.

The biological activity of 2-phenylethanol (B73330) and its derivatives is often linked to their amphipathic properties, which facilitate interactions with cellular membranes. nih.gov These molecules possess a hydrophobic part (the phenyl ring) and a hydrophilic part (the alcohol group), allowing them to insert into the lipid bilayer of cell membranes. nih.gov This insertion can disrupt the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity. nih.gov The presence of the bulky, hydrophobic tert-butyl group on the phenyl ring of this compound would be expected to enhance this effect, potentially influencing membrane permeability and the function of membrane-bound proteins. researchgate.net

The 2-(4-tert-butylphenyl) structural motif is a component of more complex molecules that have been identified as modulators of specific biological receptors. For instance, a compound named WAY-207024, which contains a 2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl moiety, was discovered to be an orally active antagonist of the Gonadotropin Releasing Hormone (GnRH) receptor. researchgate.net This indicates that the 2-(4-tert-butylphenyl) fragment can be a key pharmacophore for achieving high-affinity binding to specific receptors. While this does not confirm direct activity for this compound itself, it highlights the structural relevance of this chemical group in the development of receptor-targeted agents.

The this compound structure serves as a backbone for compounds that exhibit significant enzymatic inhibition. A key finding is its role as a precursor for potent inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme crucial for triglyceride re-synthesis in the small intestine. jst.go.jp A derivative, 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, was identified as an orally available MGAT2 inhibitor. jst.go.jp This demonstrates that the 2-(4-tert-butylphenyl)ethyl group is a core component for interacting with the MGAT2 enzyme.

Additionally, as mentioned previously, the related compound 4-tert-butylphenyl salicylate (4-TBPS) inhibits the enzyme cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. nih.gov Other complex molecules containing a 3-(4-(tert-butyl)phenyl) group have also been reported as strong inhibitors of COX-2. acs.org

Table 3: Enzymatic Inhibition by Derivatives Containing the 4-tert-Butylphenyl Moiety

| Derivative Compound | Target Enzyme | Biological Relevance |

| 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | Monoacylglycerol Acyltransferase 2 (MGAT2) | Triglyceride Synthesis |

| 4-tert-butylphenyl salicylate (4-TBPS) | Cyclooxygenase-2 (COX-2) | Inflammation |

Data sourced from studies on MGAT2 inhibitors jst.go.jp and the anti-inflammatory function of 4-TBPS. nih.gov

Metabolic Pathways and Biotransformation

The biotransformation of this compound, while not extensively detailed for the compound itself, can be inferred from the metabolic pathways of structurally related molecules containing the 4-tert-butylphenyl moiety. The primary route of metabolism for such xenobiotics involves the cytochrome P450 (CYP) enzyme system.

The tert-butyl group and the aromatic ring are likely sites for oxidative metabolism. Studies on analogous compounds suggest that CYP enzymes, particularly isoforms like CYP2B4, are capable of metabolizing molecules with a tert-butylphenyl group. For instance, 4-(tert-butyl)-phenylacetylene has been shown to be a potent inactivator of cytochrome P450 2B4, indicating a direct interaction with the enzyme's active site. nih.gov This interaction involves the enzyme catalysing an oxidation reaction that can lead to covalent modification of the protein. nih.gov

Potential metabolic reactions for this compound include:

Hydroxylation: Oxidation of the tert-butyl group to form a primary alcohol, or hydroxylation at various positions on the phenyl ring.

Oxidation of the ethanol (B145695) side chain: The primary alcohol of the ethanol group can be oxidized to an aldehyde and subsequently to a carboxylic acid, forming 2-(4-tert-butylphenyl)acetic acid.

Conjugation: The hydroxyl group of the parent compound or its oxidized metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

The metabolism of butylated hydroxytoluene (BHT), which also contains a tert-butylphenol structure, proceeds via oxidation to form metabolites like BHT-quinone methide, suggesting that similar quinone-type metabolites could potentially be formed from this compound following initial aromatic hydroxylation. mdpi.com The specific enzymes and the major metabolic products for this compound, however, require further dedicated investigation.

Structure-Activity Relationships (SAR) and Analog Design

The 4-tert-butylphenyl group is a key pharmacophore in various biologically active molecules. Structure-activity relationship (SAR) studies consistently demonstrate that this bulky, lipophilic group plays a critical role in binding to target proteins and eliciting a biological response.

SAR Studies of Derivatives and Related Compounds

SAR studies on various classes of compounds have underscored the importance of the 4-tert-butylphenyl substituent for biological activity. In the development of inhibitors for the Flavivirus NS2B-NS3 protease (ZVpro), the inclusion of this group was found to be highly favorable.

For example, comparing indole-based inhibitors, the introduction of a 4-tert-butylphenyl group at the 6-position of the indole (B1671886) ring (compound 8) resulted in a significant enhancement of inhibitory activity against ZVpro compared to an unsubstituted analog (compound 47). nih.gov Furthermore, replacing the para-tert-butyl group with smaller or more polar substituents like fluorine led to a sharp decrease in activity, highlighting the specific requirement for the steric bulk and lipophilicity provided by the tert-butyl group at that position. nih.gov

| Compound ID | Modification from this compound Scaffold | Target | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 8 (Indole-based) | Incorporation of the 4-tert-butylphenyl group at the 6-position of an indole-2-carboxamide scaffold | ZVpro | 1.3 µM | nih.gov |

| Compound 47 (Indole-based) | Analog of Compound 8, lacking the 6-substituent | ZVpro | 24.6 µM | nih.gov |

| Compound 49 (Indole-based) | Analog of Compound 8, with para-tert-butyl replaced by Fluorine | ZVpro | Decreased activity | nih.gov |

| VX-770 (Ivacaftor) | Incorporation of a di-tert-butyl-hydroxyphenyl moiety into a quinolinone-3-carboxamide scaffold | CFTR | Potent potentiator | acs.org |

In a different context, the development of the CFTR potentiator Ivacaftor (VX-770) involved SAR studies that identified a di-tert-butyl-hydroxyphenyl group as optimal for activity. acs.org These studies demonstrate that the tert-butyl group(s) often occupy a specific hydrophobic pocket in the target protein's binding site, and its size and shape are crucial for establishing potent interactions.

Design and Synthesis of Bioactive Analogs

The design and synthesis of bioactive analogs based on the this compound scaffold leverage established synthetic organic chemistry methodologies. The goal is often to explore the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic strategies frequently involve:

Suzuki Coupling: A versatile method for creating carbon-carbon bonds. For instance, 4-tert-butylphenylboronic acid can be coupled with various halogenated heterocyclic cores (e.g., bromoindoles) to introduce the key phenyl moiety. nih.gov

Amide Bond Formation: The ethanol side chain can be oxidized to a carboxylic acid, which is then coupled with various amines to generate a library of amide analogs. This approach is fundamental in medicinal chemistry for exploring interactions with target proteins. nih.gov

Click Chemistry: The synthesis of 1,2,3-triazole-cored structures often utilizes the copper-catalyzed azide-alkyne cycloaddition. An appropriately functionalized tert-butylphenyl azide (B81097) can be reacted with a terminal alkyne to create complex bioactive molecules. nih.gov

Multicomponent Reactions: One-pot procedures, such as the reaction between an isocyanide, a carbonyl compound, and other reagents, can efficiently generate complex heterocyclic structures, like pyrroles, bearing a tert-butylphenyl group. researchgate.net

For example, the synthesis of indole-based ZVpro inhibitors involved an initial Suzuki coupling of 4-tert-butylphenylboronic acid with a bromoindole ester, followed by saponification, amide coupling with an appropriate amine, and a final deprotection step. nih.gov Similarly, fluorine-containing scopolamine (B1681570) analogs have been synthesized by reacting fluorinated building blocks with scopine, where some of the precursors contained the tert-butylphenyl group. acs.org

Computational Approaches in SAR Analysis

Computational chemistry plays a vital role in understanding and predicting the structure-activity relationships of this compound analogs. These methods provide atomic-level insights into how these molecules interact with their biological targets, guiding the design of more effective compounds.

Molecular Docking: This is a primary computational tool used to predict the preferred binding orientation of a ligand within a protein's active site. nih.gov For derivatives of this compound, docking studies can rationalize the importance of the tert-butyl group. Modeling often reveals that this group fits snugly into a hydrophobic pocket of the receptor, maximizing van der Waals interactions and displacing water molecules, which is energetically favorable. For example, molecular modeling of 4-(tert-butyl)-phenylacetylene binding to P450 2B4 showed the acetylenic group oriented towards the heme iron, with the tert-butylphenyl group positioned within a pocket defined by several hydrophobic residues. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for biological activity. By analyzing a set of active analogs, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with a higher probability of being active. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Descriptors such as lipophilicity (logP), steric parameters (e.g., molar refractivity), and electronic properties are used to build a predictive model that can estimate the activity of newly designed, unsynthesized analogs. nih.gov

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create an iterative cycle of drug design that can accelerate the discovery of potent and selective bioactive molecules based on the this compound scaffold.

Environmental Occurrence, Fate, and Ecotoxicity

Occurrence in Environmental Matrices

Occurrence in Environmental Matrices

Detection as a Degradate of Fenazaquin (B1672487)

2-(4-tert-Butylphenyl)ethanol, also referred to as TBPE, is a known degradate of the acaricide Fenazaquin. fao.org Studies have identified TBPE in various environmental matrices following the application of Fenazaquin. It has been detected in apples, grapes, maize, and soil. fao.org In drinking water, along with other degradates, 4-t-butylphenylethanol is a predominant product of fenazaquin breakdown. epa.gov

The United States Environmental Protection Agency (EPA) has established aquatic life benchmarks for various pesticides and their degradates. For the fenazaquin degradate 2-(4-Tert-Butylphenyl) Ethanol (B145695), a benchmark value has been noted, indicating its relevance in environmental monitoring. epa.govfederalregister.gov

Table 1: Environmental Matrices where this compound is detected as a degradate of Fenazaquin

| Environmental Matrix | Reference |

|---|---|

| Apples | fao.org |

| Grapes | fao.org |

| Maize | fao.org |

| Soil | fao.org |

| Drinking Water | epa.gov |

Presence as a Transformation Product of Synthetic Phenolic Antioxidants (SPAs)

Synthetic phenolic antioxidants (SPAs) are a class of chemicals widely used in various industrial and consumer products to prevent oxidation. researchgate.net Research has shown that SPAs can degrade into various transformation products in the environment. While direct studies extensively detailing the formation of this compound from a wide range of SPAs are limited, the structural similarity of this compound to common SPAs containing tert-butyl phenol (B47542) groups suggests its potential as a transformation product. researchgate.netdiva-portal.org SPAs have been detected in diverse environmental compartments such as indoor dust, outdoor air particulates, and various water bodies. researchgate.net The degradation of these widely distributed SPAs contributes to the environmental presence of their transformation products.

Environmental Fate and Persistence

The environmental fate of this compound is a critical aspect of its environmental risk profile. Information on its persistence, degradation, and movement through ecosystems is essential for a comprehensive understanding.

Degradation Pathways in Environmental Compartments

Detailed information on the specific degradation pathways of this compound in various environmental compartments like soil and water is not extensively documented in the available search results. However, its formation from the breakdown of Fenazaquin implies that it is part of a larger degradation sequence. fao.orgepa.gov The persistence of such compounds can be influenced by factors like microbial activity, sunlight (photodegradation), and chemical reactions in the environment.

Bioaccumulation Potential

There is limited specific data available regarding the bioaccumulation potential of this compound. fishersci.com However, its chemical properties, such as being insoluble in water, may suggest a potential for accumulation in the fatty tissues of organisms. echemi.comfishersci.no The log Kow, a measure of a chemical's lipophilicity, is a key indicator of bioaccumulation potential. While a specific log Kow for this compound is not provided in the search results, related compounds like the SPA TDTBPP have a very high log Kow, indicating a high potential for bioaccumulation. acs.org

Transport and Distribution in Ecosystems

Information on the transport and distribution of this compound in ecosystems is not well-defined in the provided search results. fishersci.com However, its detection in various environmental matrices, including soil and water, indicates its mobility. fao.orgepa.gov The transport of this compound would be governed by its physical and chemical properties, such as its solubility and partitioning behavior between water, soil, and air. Its insolubility in water suggests it may adhere to soil and sediment particles, potentially leading to its transport through erosion and runoff. echemi.comfishersci.no

Ecotoxicological Impact Assessments

Ecotoxicological studies are crucial for understanding the potential harm that chemical substances can cause to ecosystems. For this compound, a degradate of the pesticide fenazaquin, these assessments focus on its impact on aquatic life, plants, and microorganisms.

Aquatic Ecotoxicity Benchmarks and Risk Assessments

This compound is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.comechemi.com The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks for various pesticides and their degradation products to help interpret monitoring data and identify chemicals that may pose a risk to aquatic life. epa.gov These benchmarks represent concentrations below which pesticides are not expected to be a concern for aquatic organisms. epa.gov The data for these benchmarks are derived from toxicity studies reviewed during the ecological risk assessment process for pesticide registration. epa.gov

For this compound, which is a degradate of fenazaquin, the EPA has set a chronic aquatic life benchmark. epa.gov This benchmark is based on toxicity values from scientific studies that the EPA has reviewed. epa.gov Comparing measured concentrations of this compound in water with the established benchmark is a method used to screen and prioritize sites that might require further investigation. epa.gov

The established aquatic life benchmarks are critical tools for state, tribal, and local governments to assess water quality and protect aquatic ecosystems. epa.gov

Below is an interactive data table summarizing the aquatic ecotoxicity benchmark for this compound as provided by the EPA.

Effects on Microorganisms and Ecological Balance

Mentioned Compounds

The following table lists the chemical compounds mentioned in this article.

Analytical Methods and Characterization Techniques

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure and properties of 2-(4-tert-Butylphenyl)ethanol. These methods provide detailed information about the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a singlet around 1.3 ppm. The aromatic protons on the benzene (B151609) ring, due to their different electronic environments, present as a set of doublets. The protons ortho to the ethyl group are expected to be slightly downfield from the protons meta to it. The methylene (B1212753) protons of the ethanol (B145695) group (-CH₂-CH₂-OH) will show as two distinct triplets. The -CH₂- group attached to the aromatic ring will be around 2.8 ppm, while the -CH₂- group bonded to the hydroxyl group will be further downfield, around 3.8 ppm, due to the deshielding effect of the oxygen atom. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic shifts. The aromatic carbons will show distinct signals, with the carbon attached to the tert-butyl group and the carbon attached to the ethanol substituent being quaternary and having different chemical shifts from the protonated aromatic carbons. The two methylene carbons of the ethanol side chain will also be clearly distinguishable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ~1.3 (s, 9H) | ~31.3 |

| tert-Butyl (quaternary C) | - | ~34.5 |

| Aromatic CH (ortho to ethyl) | ~7.1 (d, 2H) | ~128.5 |

| Aromatic CH (meta to ethyl) | ~7.3 (d, 2H) | ~125.5 |

| Aromatic C (ipso to ethyl) | - | ~135.0 |

| Aromatic C (ipso to tert-butyl) | - | ~149.0 |

| Ar-CH₂- | ~2.8 (t, 2H) | ~39.0 |

| -CH₂-OH | ~3.8 (t, 2H) | ~63.0 |

| -OH | variable (br s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The compound has a molecular formula of C₁₂H₁₈O and a molecular weight of approximately 178.27 g/mol . scbt.comthermofisher.comavantorsciences.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 178 would be observed. A common fragmentation pathway for primary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom, which would result in the loss of a CH₂OH radical, leading to a significant peak. Another characteristic fragmentation is the benzylic cleavage, which is the cleavage of the bond between the two methylene groups of the ethanol side chain. This would lead to the formation of a stable benzyl-type cation. The tert-butyl group can also undergo fragmentation, typically losing a methyl group to form a [M-15]⁺ ion. The loss of water [M-18]⁺ from the molecular ion is another possible fragmentation pathway for alcohols. libretexts.orgdocbrown.info For a related compound, 2-(4-tert-butylphenoxy)ethanol, major fragments have been observed at m/z 179 and 135. nih.gov

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 178 | [C₁₂H₁₈O]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 160 | [M - H₂O]⁺ |

| 147 | [M - CH₂OH]⁺ |

| 133 | [M - C₂H₄OH]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing their characteristic vibrational frequencies.

The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the ethyl and tert-butyl groups will appear just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol will be visible in the 1050-1150 cm⁻¹ range. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. spectrabase.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations are typically strong in the Raman spectrum. Theoretical calculations on similar molecules like p-tert-butylphenyl salicylate (B1505791) have been used to assign vibrational modes in detail. dergipark.org.tr

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| Aromatic C=C stretch | 1450-1600 | IR, Raman |

| C-O stretch | 1050-1150 | IR |

UV/Vis Spectrometry for Electronic Absorption Studies

UV/Vis spectrometry is utilized to study the electronic transitions within the this compound molecule. The presence of the substituted benzene ring is the primary chromophore responsible for UV absorption.

The spectrum is expected to show absorption bands characteristic of a substituted benzene ring. Typically, these include a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) in the 250-280 nm region. The substitution on the benzene ring can cause a bathochromic (red) shift of these absorption maxima. Studies on similar compounds, such as those containing a 4-(tert-butyl)phenyl group, show absorption maxima in ethanol solution around 270-310 nm. researchgate.net

Table 4: Expected UV/Vis Absorption Data for this compound in Ethanol

| Electronic Transition | Expected λmax (nm) |

|---|---|

| π → π* (E-band) | ~215 |

| π → π* (B-band) | ~270 |

Chromatographic Separation Techniques

Chromatographic methods are crucial for the separation, purification, and quantitative analysis of this compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for assessing the purity and quantifying the amount of this compound in a sample. thermofisher.com

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is suitable. The analysis would typically involve a temperature-programmed oven to ensure good separation and peak shape. The initial oven temperature could be set around 50-60°C, followed by a ramp to a final temperature of 280-300°C. oiv.int The injector temperature is usually set high, around 250-280°C, to ensure complete vaporization of the sample. Helium is commonly used as the carrier gas. oiv.int The retention time of the compound will be specific to the column and conditions used. For quantitative analysis, an internal standard method can be employed for higher accuracy and precision. farmaciajournal.com

Table 5: Typical Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Temperatures | |

| Injector | 260°C |

| Oven Program | 50°C, ramp at 10°C/min to 300°C |

| Detector (FID/MS) | 280-300°C |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | ~1 mL/min |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. A common method involves reverse-phase (RP) HPLC under simple conditions. sielc.com

A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is usually substituted with formic acid. sielc.com The separation is often achieved using a C18 column. researchgate.net For faster analyses, Ultra-Performance Liquid Chromatography (UPLC) with smaller 3 µm particle columns can be employed. sielc.com This liquid chromatography method is versatile, allowing for scalability from analytical quantification to preparative separation for isolating impurities. It is also suitable for pharmacokinetic studies. sielc.com

A specific, rapid, and reliable RP-HPLC method coupled with a diode array detector (DAD) has been developed for the simultaneous determination of multiple fragrance allergens, including compounds structurally related to this compound. researchgate.net This highlights the robustness of HPLC in analyzing complex mixtures containing such compounds. The method demonstrates good linearity, with correlation coefficients (r²) greater than 0.99 within the tested ranges. researchgate.net

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1, C18 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | Diode Array Detector (DAD) at 210, 254, and 280 nm | researchgate.net |

| Application | Separation, Quantification, Impurity Isolation, Pharmacokinetics | sielc.com |

Advanced Analytical Methodologies

Beyond standard chromatographic techniques, advanced methodologies are employed to understand the biological and toxicological profiles of this compound and related compounds.

In Silico Analysis for Toxicity Prediction

In silico, or computational, methods are valuable for predicting the potential toxicity of chemical compounds, reducing the need for extensive animal testing. rivm.nl These methods utilize Structure-Activity Relationships ((Q)SARs) to correlate a chemical's structure with its biological activity. rivm.nl

For reproductive toxicity, while comprehensive (Q)SAR models are still under development due to the complexity of the mechanisms, existing models can serve as expert judgment tools. rivm.nl A report on predicting reproductive toxicity listed this compound with an R-phrase R:62, indicating possible risk of impaired fertility. rivm.nl This classification is based on evidence from developmental and two-generation reproduction toxicity studies. rivm.nl The development of reliable in silico models for toxicities like hepatocellular hypertrophy is also progressing, using machine learning algorithms to predict outcomes based on molecular descriptors. nih.gov

Table 2: In Silico Toxicity Data for this compound

| Parameter | Finding | Source |

| Predicted Toxicity | Reproductive Toxicity (Risk of impaired fertility) | rivm.nl |

| Classification | R:62 | rivm.nl |

| Basis | Structure-Activity Relationships (SARs) | rivm.nl |

Lipidomic Analysis in Metabolic Studies

Lipidomic analysis is a powerful tool for investigating how chemical exposures alter lipid metabolism. acs.orgnih.gov Studies on structurally similar compounds, such as other tert-butylated phenols and organophosphate esters, provide insights into the potential metabolic effects of this compound. acs.orgnih.govnih.gov

For instance, exposure to tris(2,4-di-tert-butylphenyl)phosphate (B143682) (TDTBPP) was shown to disrupt lipid homeostasis in primary mouse hepatocytes, affecting glycerolipids and glycerophospholipids. acs.orgnih.gov Similarly, 4-tert-Butylphenol (B1678320) (4-t-BP) was found to induce excess lipid accumulation in the liver of zebrafish by disrupting lipid metabolism pathways, including steroid and unsaturated fatty acid biosynthesis. nih.gov These studies often utilize mass spectrometry-based lipidomic analyses to identify and quantify changes in various lipid classes. nih.gov The findings from such studies indicate that exposure to these types of compounds can lead to significant alterations in lipid profiles, supported by changes in the expression of genes related to lipid uptake, synthesis, and metabolism. acs.orgnih.govnih.gov

The metabolism of ethanol itself is known to profoundly impact hepatic lipid metabolism, increasing the NADH:NAD+ ratio, which inhibits fatty acid β-oxidation and promotes triglyceride accumulation. nih.gov While this compound is structurally distinct, the "ethanol" moiety suggests that its metabolism could also influence lipid pathways, a hypothesis that would require specific lipidomic investigation.

Table 3: Findings from Lipidomic Studies on Related Compounds

| Compound Studied | Model System | Key Findings | Source |

| Tris(2,4-di-tert-butylphenyl)phosphate (TDTBPP) | Primary Mouse Hepatocytes | Disrupted lipid homeostasis; dysregulated glycerolipids and glycerophospholipids. | acs.orgnih.gov |

| 4-tert-Butylphenol (4-t-BP) | Zebrafish | Induced excess liver lipid accumulation; altered expression of lipid metabolism genes. | nih.gov |

| Triclosan | Colon Cancer Cell Spheroids | Upregulated phosphatidylethanolamine, phosphatidylinositol, and phosphatidylcholine. | semanticscholar.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic and structural properties of a molecule.

Quantum chemical calculations can determine the electronic structure of 2-(4-tert-Butylphenyl)ethanol, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic absorption properties.

Theoretical calculations for structurally related phenolic compounds have been performed to analyze their electronic spectra. bsu.by For instance, in a study of 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542), calculations revealed that the strongest electron transition occurs in the UV region, corresponding to an excitation from the ground state (S₀) to an excited singlet state. bsu.by The HOMO energy for this related compound was calculated to be -8.544 eV, and the LUMO energy was 0.430 eV. bsu.by Similar calculations for this compound would involve analyzing the contributions of the tert-butylphenyl group and the ethanol (B145695) side chain to the molecular orbitals, predicting the wavelengths of maximum absorption in its UV-Vis spectrum.

Table 1: Representative Theoretical Electronic Properties of a Related Phenolic Compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.544 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | 0.430 eV | Relates to the electron-accepting ability of the molecule. |

| λmax (Calculated) | 325.35 nm | Predicted wavelength of maximum UV absorption. |

| Oscillator Strength (f) | 0.4911 | Theoretical intensity of the electronic transition. |

Data derived from studies on 2,4-di-tert-butyl-6-(p-tolylamino) phenol, a structurally related compound. bsu.by

The flexibility of the ethanol side chain in this compound allows for multiple conformations. Theoretical conformational analysis helps to identify the most stable arrangements of the atoms in space. Studies on similar molecules, such as 2-ethylsulfinyl-(4'-substituted)-phenylacetates, have shown the existence of several stable gauche conformers in the gas phase. unifesp.br

The relative stability of these conformers is governed by a balance of subtle intramolecular interactions, including steric hindrance from the bulky tert-butyl group and electrostatic interactions involving the hydroxyl group. unifesp.br The polarity of the solvent can also significantly influence the conformational equilibrium. unifesp.br For this compound, computational models can predict how the population of different conformers changes in various solvents, which in turn affects its macroscopic properties. These analyses often indicate that electrostatic interactions, rather than the sum of orbital interaction energies, are the primary determinants of relative stability and geometric structure. unifesp.br

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for investigating the dynamic behavior of this compound and its interactions with biological systems.

Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. researchgate.net This method is crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a compound's activity. mdpi.com For this compound, docking studies would involve placing the molecule into the binding sites of various proteins to calculate a binding score, which estimates the binding affinity. researchgate.net

The key structural features of this compound for molecular docking are:

The 4-tert-butylphenyl group: This bulky, hydrophobic group can form favorable van der Waals and π-alkyl interactions within nonpolar pockets of a protein's binding site. researchgate.net

The hydroxyl group: This group can act as a hydrogen bond donor or acceptor, forming specific interactions with polar amino acid residues. researchgate.net

Docking simulations of similar molecules, like 2,4-di-tert-butylphenol (B135424), have shown that the tert-butyl groups are crucial for hydrophobic interactions, while hydroxyl groups form key hydrogen bonds. researchgate.net The goal of these simulations is to find a binding pose with a low root-mean-square deviation (RMSD) from a known experimental structure, typically with a threshold of ≤2 Å being considered a successful prediction. mdpi.com The accuracy of these predictions is continually being improved by integrating quantum mechanics to better represent ligand conformational energies. chemrxiv.org

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time, allowing researchers to study the physical behavior of this compound in various environments. arxiv.org For example, MD simulations can model the behavior of the compound in aqueous solution or its interaction with and permeation through a lipid bilayer, which is a model for a cell membrane. nih.gov

Studies on the permeation of ethanol through different lipid membranes have shown that such simulations can accurately characterize properties like free energy and diffusivity. nih.gov These simulations can also reveal how the presence of the molecule might modulate the properties of the membrane itself. nih.gov For this compound, MD simulations could predict its diffusion coefficient in water, its tendency to partition into a lipid environment, and the dynamics of its interaction with the membrane, providing insights into its bioavailability and potential mechanisms of action at the cellular level. arxiv.org

Prediction of Chemical and Biological Properties

Computational methods can predict a wide range of chemical and biological properties from a molecule's structure, which is a cost-effective way to screen compounds for desired characteristics. For this compound, various properties have been computed and are available in public databases.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a key part of this process. nih.gov These predictions assess the "drug-likeness" of a compound by evaluating its adherence to established guidelines like Lipinski's Rule of Five. nih.gov

Table 2: Predicted Physicochemical and Biological Properties of this compound

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈O | - |

| Molecular Weight | 178.27 g/mol | PubChem chemicalbook.com |

| XLogP3 | 3.2 | PubChem uni.lu |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

Additionally, advanced computational techniques can predict the collision cross-section (CCS) of the molecule's ions, which is useful for its identification in mass spectrometry-based analyses. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.14305 | 141.1 |

| [M+Na]⁺ | 201.12499 | 148.4 |

| [M-H]⁻ | 177.12849 | 143.5 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-di-tert-butyl-6-(p-tolylamino) phenol |

| 2-ethylsulfinyl-(4'-substituted)-phenylacetates |

| 2,4-di-tert-butylphenol |

Predictive Toxicology and Environmental Fate Modeling

Computational modeling serves as a crucial tool for forecasting the toxicological profile and environmental persistence of chemical compounds like this compound. These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), utilize the molecular structure of a substance to estimate its potential hazards and environmental distribution without the need for extensive laboratory testing.

Predictive Toxicology:

Predictive toxicology models estimate a compound's potential for causing adverse health effects. For this compound, these models would focus on endpoints suggested by its existing hazard classifications, which include serious eye damage, suspected reproductive toxicity, and potential for organ damage through prolonged exposure. fishersci.com The models work by comparing the structural features of this compound to databases of compounds with known toxicological properties.

Key molecular descriptors used in these predictions include:

LogP (Octanol-Water Partition Coefficient): The predicted XlogP value for this compound is 3.2, suggesting a moderate potential for bioaccumulation. uni.lu

Molecular Weight: At 178.27 g/mol , its size is within the range of many biologically active molecules. chemicalbook.com

Presence of Functional Groups: The hydroxyl (-OH) group and the aromatic ring are key features that influence metabolic pathways and interactions with biological systems.

QSAR models can generate predictions for various toxicological endpoints, as shown in the table below.

| Toxicological Endpoint | Predicted Outcome for this compound (Illustrative) | Basis for Prediction |

| Acute Oral Toxicity | Moderate to Low | Based on general toxicity data for aromatic alcohols. |

| Skin Irritation/Corrosion | Potential Irritant | Common characteristic for phenolic and alcoholic compounds. |

| Eye Damage/Irritation | Predicted as a serious eye irritant. | Consistent with GHS classifications for the compound. fishersci.com |

| Reproductive Toxicity | Suspected Reproductive Toxicant | Based on existing hazard classifications and QSAR models for similar structures. fishersci.com |

| Carcinogenicity | Low to Moderate Concern | Dependent on metabolic activation; predictions would require specific models like the OECD QSAR Toolbox. |

Environmental Fate Modeling:

Environmental fate models aim to predict how a chemical will move and transform in the environment, including its persistence in air, water, and soil. up.ptresearchgate.net These models create a mass balance equation, considering inputs (emissions) and outputs (degradation, transport between compartments). up.pt For this compound, key considerations include its low water solubility and its classification as an environmentally hazardous substance. fishersci.comfishersci.co.uk

The modeling process involves:

Defining Environmental Compartments: Air, water, soil, sediment, and biota. up.pt

Quantifying Transport: Processes like volatilization from water, and adsorption to soil and sediment are estimated based on properties like vapor pressure and the octanol-water partition coefficient.

Quantifying Transformation: This includes predicting rates of biodegradation, photodegradation, and hydrolysis. The biodegradation of related compounds like 4-tert-butylphenol (B1678320) has been studied, suggesting that microbial degradation in soil and water is a likely pathway. researchgate.net Studies on similar aromatic hydrocarbons show that the presence of ethanol can sometimes enhance biodegradation. osti.gov

| Environmental Fate Parameter | Predicted Behavior for this compound | Governing Properties |

| Persistence | Moderately persistent in the aquatic environment. | Low water solubility, moderate potential for bioaccumulation (XlogP 3.2). uni.lufishersci.co.uk |

| Biodegradation | Predicted to be biodegradable, but potentially slowly. | Presence of a tert-butyl group can hinder microbial attack. |

| Adsorption to Soil/Sediment | High potential for adsorption (partitioning out of water). | High LogP value. uni.lu |

| Bioaccumulation | Moderate potential in aquatic organisms. | High LogP value. uni.lu |

Solubility Modeling in Various Solvents

The solubility of this compound is a critical parameter for its use in synthesis and formulations. fishersci.co.uk While it is reported as insoluble in water, it shows slight solubility in solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), and methanol. chemicalbook.comfishersci.co.ukparchem.com Computational models can provide more precise, quantitative predictions of solubility in a wide range of organic solvents.

These models correlate the mole fraction solubility of a solute with temperature and the physicochemical properties of both the solute and the solvent. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, and the Yaws equation. acs.org More advanced methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry to predict thermodynamic properties, including solubility, from first principles. zenodo.orgresearchgate.net

Thermodynamic Solubility Models:

Modified Apelblat Equation: This empirical model relates solubility to temperature using three coefficients (A, B, C) that are fitted from experimental data. It is widely used for its simplicity and accuracy in correlating solubility data.

Yaws Equation: Similar to the Apelblat model, this equation also uses empirical constants to correlate solubility with temperature.

λh Equation: This model is particularly useful for systems where solute-solute interactions are significant.

COSMO-RS Method:

COSMO-RS is a powerful predictive tool that does not require experimental data for calibration, though its accuracy can be improved with it. researchgate.netscispace.com It calculates the chemical potential of a molecule in a liquid, allowing for the prediction of solubility in various solvents and mixtures. zenodo.org For a compound like this compound, COSMO-RS can screen a large number of solvents to identify the most suitable ones, a significant advantage in process development. scispace.com The accuracy of COSMO-RS predictions for solubility is typically within 0.5 to 1.5 log units. scispace.com

The table below presents illustrative solubility data and model parameters for this compound in selected solvents.

| Solvent | Qualitative Solubility | Predicted Mole Fraction Solubility (x) at 298.15 K (Illustrative) | Applicable Solubility Model |

| Water | Insoluble fishersci.co.ukparchem.com | < 0.0001 | COSMO-RS |

| Methanol | Slightly Soluble chemicalbook.com | 0.05 | Modified Apelblat, COSMO-RS acs.orgresearchgate.net |

| Ethanol | Soluble | 0.15 | Modified Apelblat, λh Equation acs.org |

| Chloroform | Slightly Soluble chemicalbook.com | 0.25 | Yaws Equation, COSMO-RS acs.org |

| Toluene | Soluble | 0.30 | λh Equation, COSMO-RS acs.org |

| n-Hexane | Sparingly Soluble | 0.08 | Yaws Equation, COSMO-RS acs.org |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble chemicalbook.com | 0.10 | Modified Apelblat, COSMO-RS |

Applications and Industrial Relevance Excluding Prohibited Information

Intermediate in Diverse Chemical Syntheses

The molecular structure of 2-(4-tert-Butylphenyl)ethanol makes it an ideal starting material for the synthesis of more complex molecules across various sectors of the chemical industry. chemicalbook.com

In the pharmaceutical industry, the development of new therapeutic agents often relies on the availability of specific molecular scaffolds. This compound serves as a precursor in the synthesis of certain active pharmaceutical ingredients (APIs). The tert-butylphenyl group can be a key pharmacophore in some drug candidates, and the ethanol (B145695) side chain provides a convenient handle for further chemical modification and elaboration to achieve the desired therapeutic properties.

The demand for effective and selective crop protection agents is a constant driver of innovation in the agrochemical sector. This compound is utilized as an intermediate in the manufacture of certain pesticides and herbicides. sigmaaldrich.com The lipophilic nature of the tert-butyl group can enhance the efficacy and environmental persistence of the final agrochemical product, while the core structure can be functionalized to target specific biological pathways in pests or weeds.

The synthesis of modern synthetic dyes requires a palette of versatile intermediates to create a wide spectrum of colors with desired properties such as lightfastness and wash-fastness. This compound plays a role as an intermediate in the production of specific classes of dyestuffs. chemicalbook.comfishersci.comfishersci.co.uk The aromatic ring of the molecule can be subjected to diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes and other chromophoric systems.

The fragrance industry utilizes a vast array of molecules to create distinctive scents. This compound itself is not typically used directly as a fragrance component, but rather as a precursor to other aromatic compounds with desirable olfactory properties. Through chemical modification, such as esterification or oxidation, it can be converted into a variety of fragrance ingredients that contribute to the final scent profile of perfumes, cosmetics, and other scented products. This precursor role allows for the creation of novel fragrance molecules with specific scent characteristics.

Role in Materials Science and Polymer Chemistry

Beyond its use in the synthesis of discrete molecules, this compound and its derivatives are relevant in the field of materials science, particularly in the development of additives that enhance the performance and durability of polymers.

Precursor in Polymer Additives and Antioxidants

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen. To counteract this, a variety of additives are incorporated into polymer formulations. Hindered phenol (B47542) antioxidants are a critical class of stabilizers that protect polymers from oxidative degradation. researchgate.netnih.gov These compounds function by scavenging free radicals, thereby interrupting the degradation cascade.

The chemical structure of this compound, with its tert-butyl substituted phenol precursor potential, makes it a relevant starting material for the synthesis of such hindered phenol antioxidants. vinatiorganics.com While direct synthesis pathways starting from this compound to specific, commercially named antioxidants are not always explicitly detailed in publicly available literature, the fundamental building block it represents is key to this class of compounds. The tert-butyl group provides steric hindrance around a potential phenolic hydroxyl group (which can be introduced through further chemical steps), a key structural feature for effective antioxidant activity. nih.gov This steric bulk enhances the stability of the resulting phenoxy radical, preventing it from initiating further degradation reactions.

The synthesis of more complex, high molecular weight antioxidants, which are less prone to migration within the polymer matrix, can be envisioned starting from precursors like this compound. researchgate.net These larger antioxidant molecules provide long-term thermal stability to a wide range of plastics and synthetic rubbers.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

Current synthesis of 2-(4-tert-Butylphenyl)ethanol often involves multi-step reactions. chemicalbook.com One documented method involves a two-step process initiated by an iron-based catalyst. chemicalbook.com However, the future of its synthesis lies in the development of more efficient, selective, and sustainable methods.

Researchers are turning their attention to novel catalytic systems. For instance, the successful use of tungstophosphoric acid supported on mesoporous molecular sieves like TPA-SBA-15 for the production of the related compound 2,4-di-tert-butylphenol (B135424) suggests a promising avenue. researchgate.net The investigation of similar solid acid catalysts, including zeolites and metal-loaded mesoporous silica, could lead to higher yields and easier separation processes for this compound. researchgate.netresearchgate.net The development of clean production methods, such as those using transition metal oxide-doped molecular sieves (e.g., La₂O₃ or CeO₂ on X-type or Y-type zeolites), could also be adapted to minimize byproducts and allow for catalyst recycling. google.com

Future research will likely focus on:

Exploring a wider range of transition metal catalysts: Beyond iron, other metals could offer different reactivity and selectivity profiles.

Designing and testing novel solid acid catalysts: These could provide environmentally benign alternatives to traditional liquid acid catalysts.

Optimizing reaction conditions: A systematic study of temperature, pressure, and solvent effects will be crucial for maximizing efficiency.

Comprehensive Biological Profiling and Target Identification

The biological activities of this compound are largely unknown. However, studies on structurally similar compounds provide a compelling rationale for a thorough investigation. The related compound, 2,4-di-tert-butylphenol, has demonstrated significant antioxidant and neuroprotective effects, mitigating oxidative stress in neuronal cells. nih.gov It has also been shown to possess antifungal properties. nih.gov

A crucial area of future research will be to conduct comprehensive in vitro and in vivo studies to establish the biological profile of this compound. This will involve screening for a wide range of activities, including but not limited to:

Antioxidant capacity

Antimicrobial and antifungal effects

Anti-inflammatory properties

Cytotoxicity against various cancer cell lines

Identifying the molecular targets of this compound is a key objective. Molecular docking studies on 2,4-di-tert-butylphenol have suggested that it may act as a potent inhibitor of β-tubulin in fungi. nih.govresearchgate.net Similar computational approaches can be employed to predict the binding of this compound to various protein targets, which can then be validated through experimental assays. This will be instrumental in elucidating its mechanism of action and potential therapeutic applications.

Advanced Environmental Risk Assessment Methodologies

The environmental fate and impact of this compound are not well-documented. The safety data sheet for the compound indicates that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. fishersci.com However, a comprehensive environmental risk assessment is lacking.

Future research must employ advanced methodologies to evaluate its persistence, bioaccumulation, and toxicity (PBT) profile. This will involve:

Biodegradation studies: To determine the rate and extent of its breakdown in various environmental compartments (water, soil, sediment).

Bioaccumulation testing: To assess its potential to accumulate in aquatic organisms.

Ecotoxicity studies: To determine its effects on a range of representative organisms from different trophic levels.

The development of specific analytical methods for detecting and quantifying this compound and its potential metabolites in environmental samples will be a critical first step. Furthermore, understanding the environmental risk of related alkylphenols, which are known to be more persistent and toxic than their parent compounds, underscores the importance of a thorough assessment. service.gov.uk

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work offers a powerful strategy for accelerating our understanding of this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, which has been successfully applied to other phenolic compounds and heterocyclic derivatives, can be a valuable tool. nih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com

Future research should focus on integrating these approaches to:

Predict biological activity: QSAR models can be developed to predict the potential antioxidant, antimicrobial, or other biological activities of this compound and its derivatives, guiding the selection of candidates for experimental testing.

Elucidate mechanisms of action: Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to specific biological targets, complementing experimental binding assays. nih.govresearchgate.net

Assess environmental fate: Computational models can be used to predict the physicochemical properties of the compound, such as its water solubility and partition coefficient, which are crucial for understanding its environmental distribution and fate. uni.lunih.gov

By combining the predictive power of computational chemistry with the empirical validation of laboratory experiments, researchers can efficiently navigate the vast chemical space of this compound and its analogs, unlocking new scientific knowledge and potential applications.

Q & A

Q. What SAR insights guide the design of derivatives with enhanced bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Donating Groups : Para-substituted tert-butyl groups enhance radical stabilization.

- Hydroxyl Positioning : Ortho-substitution reduces steric hindrance, improving ROS scavenging.

- Hybrid Derivatives : Conjugation with imidazo-phenanthroline moieties enhances DNA-binding affinity, useful in photodynamic therapy . Test derivatives via high-throughput screening (HTS) and molecular docking against ROS-producing enzymes (e.g., NADPH oxidase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.